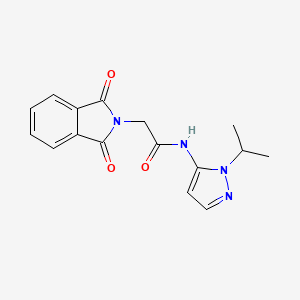![molecular formula C11H13F3N2O3S B2786181 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2034391-82-5](/img/structure/B2786181.png)
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring connected via an oxygen atom. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with suitable electrophiles under controlled conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base.
Coupling with Pyridine: The pyrrolidine derivative is then coupled with a pyridine derivative containing the trifluoromethyl group. This step often involves nucleophilic substitution reactions facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-chloropyridine
- 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine
- 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)-4-ethylpyridine
Uniqueness
The presence of the trifluoromethyl group in 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-20(17,18)16-5-3-9(7-16)19-10-6-8(2-4-15-10)11(12,13)14/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGJZPQDHPOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)

amino]butanoic acid](/img/structure/B2786114.png)


![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)

